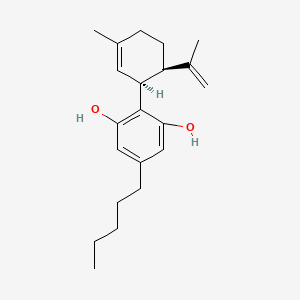![molecular formula C26H45N2O7P B13817511 (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P](/img/structure/B13817511.png)
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester; Caged SPN-1-P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester, also known as Caged SPN-1-P, is a synthetic compound used in various scientific research fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a phosphoric acid ester. The “caged” aspect refers to the presence of a photolabile protecting group, which can be removed upon exposure to light, allowing for controlled release of the active molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester typically involves multiple steps, including the protection of functional groups, formation of the phosphoric acid ester, and introduction of the photolabile protecting group. Common reagents used in these reactions include phosphoric acid derivatives, amino alcohols, and nitrophenyl ethyl esters. Reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process would likely include optimization of reaction conditions to maximize efficiency and minimize waste, as well as purification steps such as chromatography and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrophenyl groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and electrophiles (e.g., alkyl halides). Reaction conditions vary depending on the specific reaction but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of the nitrophenyl groups would yield amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester is used as a photolabile protecting group for studying reaction mechanisms and kinetics. The controlled release of the active molecule upon exposure to light allows for precise temporal control in experiments.
Biology
In biological research, this compound is used to study cellular processes and signaling pathways. The photolabile protecting group allows for the controlled release of bioactive molecules within cells, enabling researchers to investigate the effects of these molecules on cellular functions.
Medicine
In medicine, (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester is used in drug delivery systems. The controlled release of active pharmaceutical ingredients upon exposure to light can improve the efficacy and reduce the side effects of certain medications.
Industry
In industrial applications, this compound is used in the development of advanced materials and coatings. The photolabile protecting group allows for the controlled release of functional molecules, enabling the creation of materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester involves the photolysis of the nitrophenyl ethyl ester groups upon exposure to light. This photolysis releases the active molecule, which can then interact with its molecular targets. The specific pathways involved depend on the nature of the active molecule released and its intended application.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(4-nitrophenyl)ethyl]ester
- (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-methoxyphenyl)ethyl]ester
Uniqueness
The uniqueness of (2S,3R,4E)-2-Amino-3-hydroxy-4-octadecenyl Phosphoric Acid Bis[1-(2-nitrophenyl)ethyl]ester lies in its specific photolabile protecting group, which allows for controlled release of the active molecule upon exposure to light. This feature makes it particularly useful in applications requiring precise temporal control, such as in biological and chemical research.
Propiedades
Fórmula molecular |
C26H45N2O7P |
|---|---|
Peso molecular |
528.6 g/mol |
Nombre IUPAC |
[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enyl] 1-(2-nitrophenyl)ethyl hydrogen phosphate |
InChI |
InChI=1S/C26H45N2O7P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-26(29)24(27)21-34-36(32,33)35-22(2)23-18-16-17-19-25(23)28(30)31/h15-20,22,24,26,29H,3-14,21,27H2,1-2H3,(H,32,33)/b20-15+/t22?,24-,26+/m0/s1 |
Clave InChI |
HLEYOUHQJAGNFK-NGLFHMFFSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O |
SMILES canónico |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)OC(C)C1=CC=CC=C1[N+](=O)[O-])N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


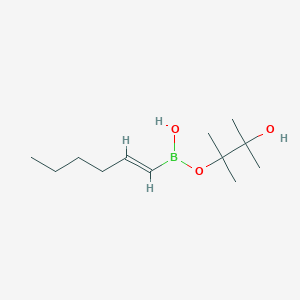
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
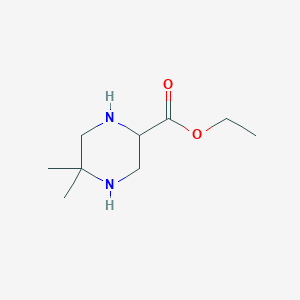
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)
![2,9-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13817464.png)
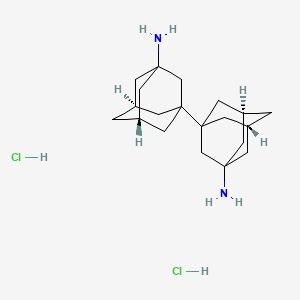
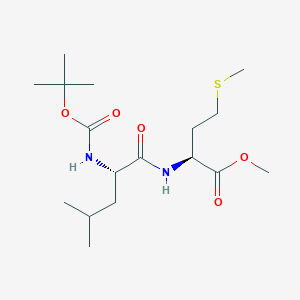
![1,3,3-Trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B13817483.png)
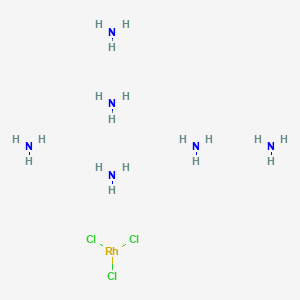

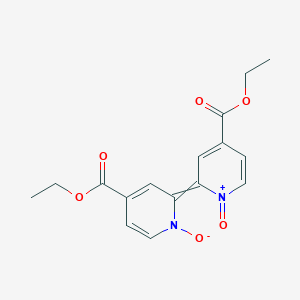
![1,2,4,5,5,6,6-Heptafluoro-3-methoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13817499.png)
